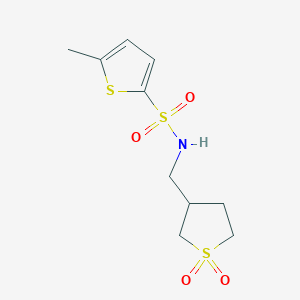

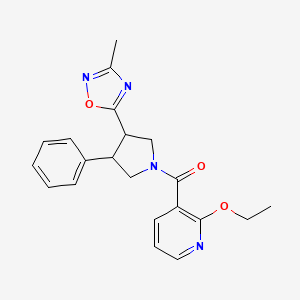

![molecular formula C24H18N4O2 B3000029 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide CAS No. 2097924-17-7](/img/structure/B3000029.png)

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain several functional groups including a carboxamide group, a xanthene group, and a pyrazine group . These groups are common in many organic compounds and can confer various properties to the compound.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as the Suzuki cross-coupling reactions . This involves the reaction of a bromo compound with a boronic acid or ester in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrazine and xanthene groups would contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the carboxamide group could be hydrolyzed to form a carboxylic acid and an amine. The compound could also participate in electrophilic aromatic substitution reactions due to the presence of aromatic rings .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings could increase the compound’s stability and affect its solubility in various solvents. The carboxamide group could participate in hydrogen bonding, which could influence the compound’s boiling and melting points .Aplicaciones Científicas De Investigación

Metal-Organic Frameworks (MOFs)

The compound has been used in the formation of metal-organic frameworks (MOFs). For instance, a study by Cati and Stoeckli-Evans (2014) discusses the crystal structure of a hydrated copper acetate complex of this ligand, demonstrating its application in creating MOF structures with a 10 (3) network topology, where water molecules are integrated within the cavities of the framework through hydrogen bonds (Cati & Stoeckli-Evans, 2014).

Glycine Transporter 1 Inhibition

The chemical structure related to N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide has been explored in the context of glycine transporter 1 (GlyT1) inhibition. Yamamoto et al. (2016) identified a structurally diverse compound as a potent and orally available GlyT1 inhibitor, highlighting its potential in central nervous system (CNS) applications (Yamamoto et al., 2016).

Antitubercular and Antibacterial Activities

In the realm of antitubercular and antibacterial activities, a study by Bodige et al. (2020) synthesized derivatives of this compound, finding certain variants to be more potent than reference drugs like Pyrazinamide and Streptomycin. These derivatives were also docked into MTB enoyl reductase to explore binding interactions at the active sites (Bodige et al., 2020).

Synthesis of Schiff’s Bases and Azetidinones

The synthesis of Schiff’s bases and azetidinones involving compounds structurally related to this compound has been documented. Thomas et al. (2016) synthesized and tested these compounds for antidepressant and nootropic activities, showing potential as CNS active agents (Thomas et al., 2016).

Drug Discovery

In the field of drug discovery, the synthesis and evaluation of novel pyrazine-substituted 1H-pyrrole-2-carboxamides and related tethered heterocycles have been reported. Howells et al. (2022) presented synthesis routes to these compounds, demonstrating their relevance in drug discovery programs (Howells et al., 2022).

Imaging of IRAK4 Enzyme in Neuroinflammation

A specific application in neuroinflammation imaging has been explored using variants of this compound. Wang et al. (2018) synthesized a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation, highlighting the compound's applicability in diagnostic imaging (Wang et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

It’s known that similar compounds can exhibit higher anti-tb activity against mtb .

Pharmacokinetics

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .

Result of Action

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .

Action Environment

It’s known that similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .

Propiedades

IUPAC Name |

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2/c29-24(28-15-19-23(27-14-13-26-19)16-9-11-25-12-10-16)22-17-5-1-3-7-20(17)30-21-8-4-2-6-18(21)22/h1-14,22H,15H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMESUFWMENIGFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NC=CN=C4C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

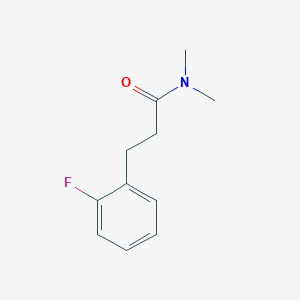

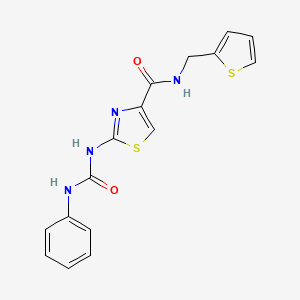

![4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2999949.png)

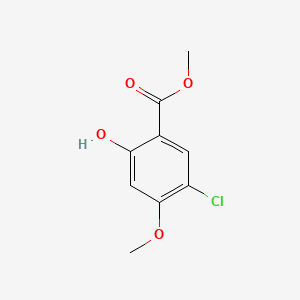

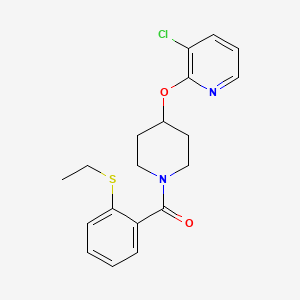

![N-(2-bromophenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2999950.png)

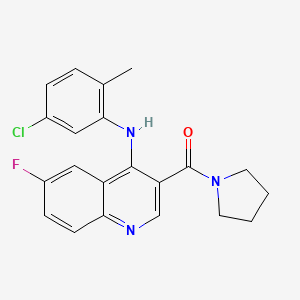

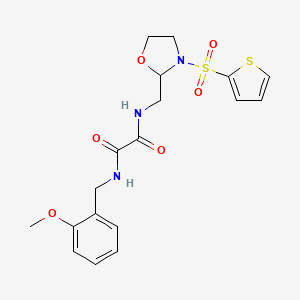

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2999951.png)

![3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2999952.png)

![9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B2999955.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2999964.png)